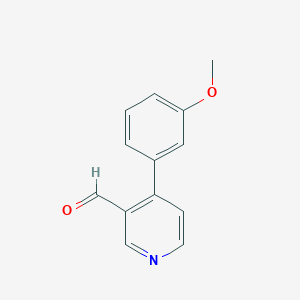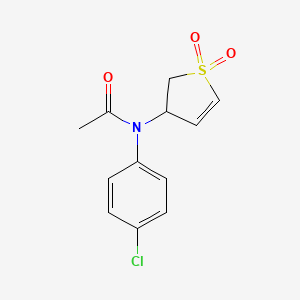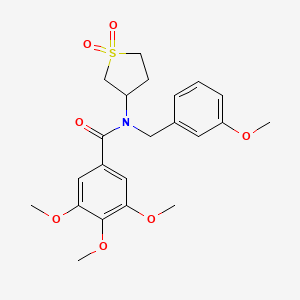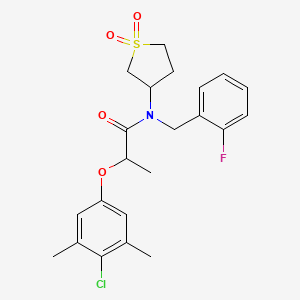![molecular formula C24H29N3O B11411879 1-(2-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11411879.png)
1-(2-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidinone ring fused with a benzodiazole moiety and substituted with ethylphenyl and methylbutyl groups
Métodos De Preparación
The synthesis of 1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route may include the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The ethylphenyl and methylbutyl groups are introduced through substitution reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, typically using a suitable amine and a carbonyl compound under reflux conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole or pyrrolidinone rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives, such as:
1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)UREA: This compound has a similar benzodiazole core but differs in its substituents and overall structure.
7-METHOXY-6-(1,2,3-TRIHYDROXY-3-METHYLBUTYL)-2H-CHROMEN-2-ONE: This compound features a chromenone core with different substituents, highlighting the diversity of benzodiazole derivatives.
Propiedades
Fórmula molecular |
C24H29N3O |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H29N3O/c1-4-18-9-5-7-11-21(18)27-16-19(15-23(27)28)24-25-20-10-6-8-12-22(20)26(24)14-13-17(2)3/h5-12,17,19H,4,13-16H2,1-3H3 |
Clave InChI |
ZLCSNSBLVTVQSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11411830.png)
![Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate](/img/structure/B11411831.png)
![(9-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone](/img/structure/B11411839.png)
![Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11411848.png)

![(9-(4-(4-Fluorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone](/img/structure/B11411850.png)

![13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411859.png)

![Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411875.png)

![1-(3-chlorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411886.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411893.png)
